L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline
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Overview
Description
L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline is a peptide compound composed of eight amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microbial systems such as E. coli. The process requires optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine and serine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Scientific Research Applications
L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.
Industry: Used in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A peptide used for the treatment of type 2 diabetes.
Histrelin: A peptide used in the treatment of prostate cancer.
Glycyl-L-histidyl-L-lysine: A tripeptide with applications in skin care and immunomodulation.
Uniqueness
L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its multiple serine residues may contribute to unique interactions with biological molecules and pathways.
Properties
CAS No. |
402562-46-3 |
---|---|
Molecular Formula |
C31H50N10O12 |
Molecular Weight |
754.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H50N10O12/c1-15(2)8-19(30(51)41-7-3-4-23(41)31(52)53)37-27(48)20(11-42)39-29(50)22(13-44)40-28(49)21(12-43)38-26(47)18(5-6-24(33)45)36-25(46)17(32)9-16-10-34-14-35-16/h10,14-15,17-23,42-44H,3-9,11-13,32H2,1-2H3,(H2,33,45)(H,34,35)(H,36,46)(H,37,48)(H,38,47)(H,39,50)(H,40,49)(H,52,53)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
SFTWTCJQMSFVQS-FQJIPJFPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
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